molecular formula C22H23N3O2 B11137966 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone

Cat. No.: B11137966
M. Wt: 361.4 g/mol
InChI Key: IXSPUWFFRQIAPK-UHFFFAOYSA-N
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Description

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the naphthyl and azepanyl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1-azepanyl)acetamide: This compound shares the azepanyl group but differs in its core structure and overall reactivity.

    2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone: Similar in structure but with a thienyl group instead of a naphthyl group, leading to different chemical and biological properties.

Uniqueness

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is unique due to its combination of the pyridazinone core with the naphthyl and azepanyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one

InChI

InChI=1S/C22H23N3O2/c26-21-12-11-20(19-10-9-17-7-3-4-8-18(17)15-19)23-25(21)16-22(27)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14,16H2

InChI Key

IXSPUWFFRQIAPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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